2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one
Description
Properties
IUPAC Name |
7,8-dimethoxy-10-phenylindeno[1,2-b]quinolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c1-27-19-12-17-18(13-20(19)28-2)25-23-15-10-6-7-11-16(15)24(26)22(23)21(17)14-8-4-3-5-9-14/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXKWZDRXAEOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one can be achieved through several synthetic routes. One notable method involves the palladium-catalyzed intramolecular arylation of 2-haloquinoline-3-carbaldehyde. This reaction utilizes a palladium catalyst to facilitate the simultaneous activation of C–H (aldehyde) and C–X bonds, leading to the formation of the indenoquinolinone core .
Another approach involves the use of aryne-mediated transformations. Arynes, which are highly reactive intermediates, can be generated in situ and react with various substrates to form the desired indenoquinolinone structure. This method often employs palladium or copper catalysts to enhance the reaction efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized indenoquinolinone derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Research indicates that 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown significant inhibition of cell proliferation in breast cancer cells (MCF-7) with IC50 values reported around 15 µM after 48 hours of treatment. This suggests a mechanism involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has demonstrated inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme associated with glucose metabolism and type 2 diabetes management. In preclinical studies, it was found to lower blood glucose levels significantly in diabetic models.
- Anti-inflammatory Effects : In vivo experiments have shown that the compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced colitis, indicating potential therapeutic applications in inflammatory diseases.
Biological Research
Research into the biological mechanisms of this compound reveals its interaction with various molecular targets:
- Mechanism of Action : The compound interacts with specific enzymes and receptors, modulating their activity. Its unique structure allows for enhanced solubility and bioavailability, which is crucial for effective biological activity.
Material Science
The compound's unique structural properties make it a candidate for developing new materials:
- Organic Electronics : Preliminary studies suggest that the compound could be utilized in organic electronic devices due to its electronic properties.
Anticancer Activity in Breast Cancer Cells
A study assessed the effects of the compound on MCF-7 breast cancer cells:
- Findings : Significant reductions in cell viability were noted.
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
DPP-IV Inhibition
In preclinical models for type 2 diabetes:
- Results : Administration of the compound resulted in a marked decrease in blood glucose levels compared to controls.
Anti-inflammatory Mechanisms
In vivo studies demonstrated:
- Effectiveness : Treatment with the compound significantly reduced TNF-alpha and IL-6 levels in mice with induced colitis.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below summarizes key structural and functional differences between 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one and related compounds:
Key Observations:
Substituent Impact: The methoxy and phenyl groups in the target compound distinguish it from simpler analogs like 5H-Indeno[1,2-b]quinolin-10(11H)-one, which lacks substituents and has a lower molecular weight (233.27 vs. 367.4 g/mol). These groups likely enhance steric hindrance and electronic delocalization, affecting binding to biological targets . The carboxylic acid derivative (C₁₉H₁₅NO₅) demonstrates how functional group substitution (carboxylic acid vs.
Synthetic Accessibility: Indenoquinolines are commonly synthesized via Pd/C-assisted dehydrogenation of tetrahydro precursors, yielding products in 83% efficiency under optimized conditions . However, chlorinated analogs require lower temperatures (140°C) to prevent dehalogenation, highlighting the sensitivity of substituents to reaction conditions .
Biological Relevance: Unsubstituted indenoquinolines exhibit 5-HT receptor affinity and antitumor activity, suggesting that the target compound’s methoxy and phenyl groups may modulate these properties . Hydrogenated analogs (e.g., 4b,5,10a,11-tetrahydroindenoquinolin-10-ones) show antimalarial activity, but dehydrogenation is critical for enhancing aromaticity and bioactivity .
Electronic and Optical Properties
- Positional isomerism ([1,2-b] vs. [2,1-a] substitution) causes blue shifts in UV-vis spectra (e.g., 344 nm → 339 nm) due to differences in π-electron delocalization .
- Methoxy groups in similar systems enhance electron-donating capacity, which could stabilize charge-transfer states in organic electronics .
Stability and Reactivity
- Indenoquinolines are generally stable under ambient conditions, as evidenced by spectral and elemental analysis data for derivatives .
- The phenyl group at position 11 in the target compound may reduce reactivity at the quinolinone carbonyl, as steric bulk could hinder nucleophilic attacks .
Research Findings and Implications
Synthetic Challenges: Chlorinated indenoquinolines require precise temperature control during dehydrogenation to avoid side reactions, a consideration relevant to methoxy-substituted analogs . DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation of tetrahydro precursors yields moderate efficiency (52%), whereas Pd/C in decaline achieves 83% yield, favoring scalable synthesis .
Biological Screening: Indenoquinolines with electron-withdrawing groups (e.g., Cl, COOH) show enhanced enzyme inhibition, suggesting that the target compound’s methoxy groups (electron-donating) may shift activity toward receptor modulation .
Biological Activity
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one is a compound of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C28H19NO3
- Molecular Weight: 417.46 g/mol
- CAS Number: 1024081-73-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Notable activities include:
- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.
- Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines.
- Mechanism of Action : Involves interaction with specific molecular targets leading to modulation of cellular pathways.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown its efficacy against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound may interfere with the cell cycle and promote programmed cell death in cancerous cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing signaling pathways.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cellular damage.
Case Studies
Several case studies have explored the effects of this compound in vivo:
-
Study on Tumor Growth Inhibition :
- A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups.
- Dosage: Administered at 50 mg/kg body weight.
-
Toxicology Assessment :
- Toxicological evaluations indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Q & A
Q. What are the standard synthetic protocols for 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one?
The synthesis typically involves Pd/C-assisted dehydrogenation of tetrahydroindenoquinolinone precursors under reflux in decaline, yielding the target compound in ~83% efficiency. Key steps include precursor preparation via acid-catalyzed cyclization (e.g., polyphosphoric acid for indoloquinolinones) and substituent-specific optimization (e.g., avoiding dechlorination by lowering reaction temperatures to 140°C for halogenated derivatives) . Characterization relies on NMR (¹H/¹³C), IR, and mass spectrometry, with chromatographic purification (e.g., column chromatography) to isolate intermediates .
Q. How is structural confirmation achieved for this compound?
X-ray crystallography and spectral analysis are critical. For example, NMR signals for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm) confirm substitution patterns. IR absorption bands near 1680–1700 cm⁻¹ indicate carbonyl groups, while HRMS validates molecular weight . Crystal structure data (e.g., bond angles, packing motifs) resolve regiochemical ambiguities .
Q. What preliminary biological activities are associated with indenoquinolinone derivatives?
These compounds exhibit 5-HT receptor binding, anti-inflammatory, and kinase-inhibitory properties. For example, derivatives like brigatinib (an ALK/EGFR inhibitor) share structural motifs with indenoquinolinones, suggesting potential anticancer applications . Standard assays include enzyme inhibition studies (IC₅₀ determination) and cell viability assays (e.g., MTT on cancer cell lines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate substituent instability during synthesis?
Chlorinated derivatives undergo dehalogenation at high temperatures (>140°C). Lowering reaction temperatures to 140°C and using Pd/C in decaline minimizes side reactions, preserving substituents (e.g., 75% yield for 2-chloro derivatives). Alternative oxidants like DDQ or FeCl₃ are less efficient (<52% yield) . Kinetic studies (e.g., time-resolved TLC) help identify degradation pathways.
Q. How do substituents influence regioselectivity in cyclization reactions?
Electron-withdrawing groups (e.g., NO₂, CF₃) at C7 hinder cyclization due to steric and electronic effects, while methoxy or methyl groups at C3/C2 enhance reactivity. Computational modeling (DFT) predicts transition-state stability, guiding substituent selection . Experimental validation involves synthesizing analogues with varied substituents and comparing cyclization yields .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR shifts (e.g., overlapping aromatic signals) are addressed via 2D-COSY or NOESY to assign coupling patterns. For example, dimethoxy groups may split signals in DMSO-d₆ due to hydrogen bonding, necessitating solvent-switching experiments . Conflicting mass spectra (e.g., unexpected adducts) require high-resolution MS/MS fragmentation analysis.
Q. How can structure-activity relationships (SAR) be elucidated for kinase inhibition?
SAR studies involve synthesizing derivatives with modified methoxy, phenyl, or indeno groups. Assays compare inhibitory activity against ALK, EGFR, and RET kinases. For example, replacing the 11-phenyl group with halogenated aryl moieties enhances selectivity for mutant kinases. Molecular docking (e.g., AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonds with kinase ATP pockets) .
Methodological Notes
- Data Contradiction Analysis : Compare yields from Pd/C vs. DDQ/FeCl₃ oxidations to identify optimal conditions .
- Experimental Design : Use fractional factorial designs to test temperature, catalyst loading, and solvent effects on reaction efficiency .
- Advanced Characterization : Pair X-ray diffraction with Hirshfeld surface analysis to study intermolecular interactions influencing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
